molecular formula C13H13NO3 B3070662 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid CAS No. 1005040-08-3

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid

Cat. No.: B3070662
CAS No.: 1005040-08-3
M. Wt: 231.25 g/mol
InChI Key: VSFAUFULKMAMRL-UHFFFAOYSA-N
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Description

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[d]isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]isoxazole ring. Specific reagents and catalysts are used to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(16)9-6-10-11(7-9)17-14-12(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAUFULKMAMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C(=NO2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Reactant of Route 2
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Reactant of Route 3
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Reactant of Route 4
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Reactant of Route 5
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid
Reactant of Route 6
3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid

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